molecular formula C10H16O4 B14309403 Methyl 5-acetyl-6-oxoheptanoate CAS No. 112114-43-9

Methyl 5-acetyl-6-oxoheptanoate

Cat. No.: B14309403
CAS No.: 112114-43-9
M. Wt: 200.23 g/mol
InChI Key: XFTNGJBXUKGYQM-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-6-oxoheptanoate (CAS: 2046-21-1) is a methyl ester characterized by a seven-carbon chain with both acetyl and ketone functional groups. Its molecular formula is C₈H₁₄O₃, molar mass 158.2 g/mol, and density 0.981 g/cm³. The compound has a boiling point of 227°C and a flash point of 92°C, requiring storage under inert gas (e.g., nitrogen or argon) at 2–8°C to maintain stability . Synonyms include 6-oxoheptanoic acid methyl ester and 5-acetylvaleric acid methyl ester, reflecting its structural features: a methyl ester group at the terminal position, a ketone at the sixth carbon, and an acetyl group at the fifth carbon .

Properties

CAS No.

112114-43-9

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 5-acetyl-6-oxoheptanoate

InChI

InChI=1S/C10H16O4/c1-7(11)9(8(2)12)5-4-6-10(13)14-3/h9H,4-6H2,1-3H3

InChI Key

XFTNGJBXUKGYQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCCC(=O)OC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-acetyl-6-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-acetyl-6-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetyl-6-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Acidic or basic conditions can facilitate ester hydrolysis, while nucleophiles such as amines can lead to amide formation.

Major Products Formed:

    Oxidation: 5-acetyl-6-oxoheptanoic acid.

    Reduction: Methyl 5-acetyl-6-hydroxyheptanoate.

    Substitution: Various amides and alcohols, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetyl-6-oxoheptanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-6-oxoheptanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing metabolic pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, thereby altering its chemical structure and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Methyl 5-acetyl-6-oxoheptanoate shares similarities with other methyl esters and ketone-containing compounds. Key comparisons include:

Compound Name Molecular Formula Functional Groups Key Features
This compound C₈H₁₄O₃ Methyl ester, ketone, acetyl Branched chain with dual carbonyl groups; moderate polarity
Methyl acetoacetate C₅H₈O₃ Methyl ester, β-keto ester Smaller chain; used as a pharmaceutical intermediate due to reactivity
Methyl butanoate C₅H₁₀O₂ Methyl ester Simple ester; lacks carbonyl groups; lower boiling point (~102°C)
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene methyl ester Complex cyclic structure; natural origin (plant resins)


Key Observations :

  • Chain Length and Complexity: this compound has a longer carbon chain than methyl acetoacetate or methyl butanoate, contributing to its higher boiling point and density .
Physical Property Comparisons
Property This compound Methyl Acetoacetate Methyl Butanoate
Boiling Point (°C) 227 169–171 ~102
Molar Mass (g/mol) 158.2 116.12 102.13
Density (g/cm³) 0.981 1.076 0.898
Storage Conditions Under inert gas at 2–8°C Room temperature Room temperature

Key Observations :

  • Thermal Stability: this compound’s higher boiling point suggests greater thermal stability than methyl acetoacetate or methyl butanoate, likely due to stronger intermolecular interactions from polar carbonyl groups .
  • Storage Requirements : Its sensitivity to degradation necessitates inert storage, unlike simpler esters .

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